molecular formula C27H28BrNO3 B5077136 Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5713-05-3

Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5077136
CAS No.: 5713-05-3
M. Wt: 494.4 g/mol
InChI Key: BIBYABZCDDPSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydroquinoline class, characterized by a fused bicyclic system comprising a partially saturated quinoline core. Key structural features include:

  • Butan-2-yl ester at position 3, influencing lipophilicity and metabolic stability.
  • Phenyl group at position 7, enhancing aromatic stacking interactions.
  • Methyl group at position 2, providing steric hindrance.

Properties

IUPAC Name

butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrNO3/c1-4-16(2)32-27(31)24-17(3)29-22-14-19(18-10-6-5-7-11-18)15-23(30)26(22)25(24)20-12-8-9-13-21(20)28/h5-13,16,19,25,29H,4,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBYABZCDDPSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Br)C(=O)CC(C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386479
Record name ST50723618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5713-05-3
Record name ST50723618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenols with ethyl-3,4-dimethoxybenzoylacetate and trifluoroacetic acid under heat can yield the desired hexahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the bromophenyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of hexahydroquinoline derivatives in overcoming multidrug resistance (MDR) in cancer therapy. For instance, a study synthesized several derivatives including those with 5-oxohexahydroquinoline structures that exhibited significant cytotoxic effects against MDR cancer cells. Specifically, compounds with bromophenyl moieties demonstrated the ability to inhibit P-glycoprotein (P-gp) efflux, which is a common mechanism of drug resistance in cancer cells. The most potent derivatives not only blocked efflux but also induced apoptosis in MES-SA-DX5 human uterine sarcoma cells, showcasing their therapeutic potential against drug-resistant cancers .

Neuroprotective Properties

Another area of interest is the neuroprotective properties of quinoline derivatives. Compounds similar to Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have been investigated for their effects on neurodegenerative diseases. They are believed to modulate pathways involved in neuronal survival and apoptosis. Research indicates that these compounds can potentially protect neurons from oxidative stress and apoptosis through various signaling pathways .

Pesticide Formulations

The compound has also been explored within the context of agrochemical formulations. Its structure suggests compatibility with various organic solvents and active pesticide ingredients. A patent describes formulations that include such compounds to enhance the efficacy and stability of pesticide products . The incorporation of Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl derivatives into agrochemical products may improve their performance against pests while reducing environmental impact.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against MDR cancer cells; induction of apoptosis .
NeuroprotectionTreatment for neurodegenerative diseasesPotential modulation of neuronal survival pathways; protection against oxidative stress .
AgrochemicalsPesticide formulation enhancementImproved efficacy and stability in pesticide products .

Case Studies

Case Study 1: Overcoming Multidrug Resistance
A study focused on synthesizing hexahydroquinoline derivatives revealed that certain compounds could effectively reverse MDR in cancer cells. The derivatives were tested for their ability to inhibit P-gp transporters and showed promising results in enhancing the efficacy of conventional chemotherapy drugs .

Case Study 2: Neuroprotective Effects
Research on related quinoline compounds indicated their potential role in protecting neuronal cells from apoptosis induced by oxidative stress. These findings suggest a pathway for developing treatments for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly impacts electronic and steric properties:

Compound 4-Substituent Key Properties Biological Activity Reference
Target Compound 2-Bromophenyl Electron-withdrawing, halogen bonding potential Under investigation
B4 (Pyridin-3-yl methyl ester) 2-Nitrophenyl Strong electron-withdrawing (NO₂), polar P-glycoprotein inhibitor
B6 (Pyridin-3-yl methyl ester) 4-Chlorophenyl Moderate electron-withdrawing (Cl) P-glycoprotein inhibitor
B8 (Pyridin-3-yl methyl ester) 4-Methoxyphenyl Electron-donating (OCH₃), increased solubility P-glycoprotein inhibitor
(Methyl ester) 2-Methoxyphenyl Electron-donating, steric hindrance Not reported
(Ethyl ester) 2-Bromophenyl Similar to target but with ethyl ester and amino group Anticancer (WiDr inhibition)

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂, Cl) enhance binding to targets like P-glycoprotein via polar interactions .
  • The 2-bromophenyl group in the target compound and derivatives may confer distinct activity profiles due to halogen bonding .

Ester Group Modifications

The ester group at position 3 affects pharmacokinetics:

Compound Ester Group Lipophilicity (LogP) Metabolic Stability Reference
Target Compound Butan-2-yl High (bulky alkyl) Moderate (steric protection)
B4–B9 (Pyridin-3-yl methyl) Pyridin-3-yl methyl Moderate (polar aryl) Low (enzymatic cleavage)
Methyl Low High
Ethyl Moderate Moderate
(Cyclohexyl) Cyclohexyl Very high High

Key Observations :

  • Bulky esters (butan-2-yl, cyclohexyl) improve metabolic stability but may reduce solubility .
  • Pyridin-3-yl methyl esters (B4–B9) balance polarity and activity but are prone to hydrolysis .

Key Observations :

  • Bulky substituents (e.g., 2-bromophenyl) may reduce yields due to steric effects.
  • Amino-substituted derivatives () require protective strategies, affecting overall efficiency .

Biological Activity

Butan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex quinoline derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique quinoline backbone with several functional groups that contribute to its biological activity. Its structural formula can be expressed as:

C19H22BrN1O3\text{C}_{19}\text{H}_{22}\text{Br}\text{N}_{1}\text{O}_{3}

This structure includes a butan-2-yl group, a bromophenyl moiety, and a carboxylate functional group, which are critical for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have been evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain quinoline derivatives inhibited cell proliferation in vitro by inducing apoptosis through the activation of caspase pathways .

Table 1: Cytotoxic Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Sirtuin inhibition
Compound CA54912Cell cycle arrest

Anti-inflammatory Properties

Quinoline derivatives have also been investigated for their anti-inflammatory effects. For example, certain compounds have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In silico studies suggest that these compounds may bind effectively to the active sites of COX enzymes, leading to reduced production of pro-inflammatory mediators .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : It potentially inhibits key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Regulation : Some studies indicate that it may disrupt cell cycle progression in cancer cells.

Case Studies

  • Study on Antitumor Activity : A recent investigation involving a series of quinoline derivatives demonstrated significant antitumor activity against breast cancer cells. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds .
  • Inflammation Model : Another study evaluated the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that certain derivatives could significantly reduce nitric oxide production, suggesting a potential therapeutic role in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.